2-[3-[[1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propoxy]ethanol
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Overview
Description
2-[3-[[1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propoxy]ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propoxy]ethanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This can be achieved through a halogenation reaction using bromine or a brominating agent.
Attachment of the propoxyethanol moiety: This step involves the nucleophilic substitution reaction where the propoxyethanol group is introduced to the pyrazolo[3,4-d]pyrimidine core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[3-[[1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
2-[3-[[1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propoxy]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: The compound is used in studies related to enzyme inhibition and cell cycle regulation.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of diseases.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[3-[[1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propoxy]ethanol involves its interaction with specific molecular targets, such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, thereby preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
EGFR-TK inhibitors: Compounds like gefitinib and erlotinib, which target the epidermal growth factor receptor tyrosine kinase, have structural similarities and comparable mechanisms of action.
Uniqueness
2-[3-[[1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propoxy]ethanol is unique due to its specific substitution pattern and the presence of the bromophenyl group, which enhances its binding affinity and selectivity towards CDK2. This makes it a valuable compound for targeted cancer therapy and other therapeutic applications .
Properties
IUPAC Name |
2-[3-[[1-(3-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O2/c17-12-3-1-4-13(9-12)22-16-14(10-21-22)15(19-11-20-16)18-5-2-7-24-8-6-23/h1,3-4,9-11,23H,2,5-8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOGCVNSVOIYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=NC=NC(=C3C=N2)NCCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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